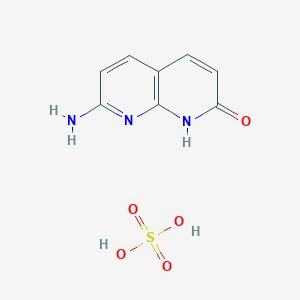
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C8H7N3O.H2SO4 and a molecular weight of 259.24
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Análisis De Reacciones Químicas
Types of Reactions: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and trimethylsilyl azide (Me3SiN3).
Major Products: The major products formed from these reactions include various amino and hydroxyl derivatives of 1,8-naphthyridine .
Aplicaciones Científicas De Investigación
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions such as copper (Cu+ and Cu2+), which can quench its fluorescence emission . This property is utilized in the development of chemosensors for the detection of anions like cyanide (CN-) .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Uniqueness: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE stands out due to its unique combination of biological activities and photochemical properties.
Propiedades
Número CAS |
632620-24-7 |
|---|---|
Fórmula molecular |
C8H9N3O5S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
7-amino-1H-1,8-naphthyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C8H7N3O.H2O4S/c9-6-3-1-5-2-4-7(12)11-8(5)10-6;1-5(2,3)4/h1-4H,(H3,9,10,11,12);(H2,1,2,3,4) |
Clave InChI |
JEBQCMSNZMRCQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
SMILES canónico |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















